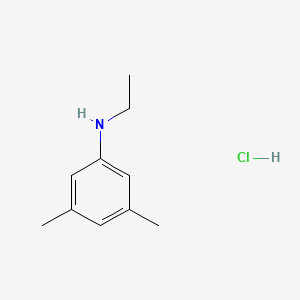

N-ethyl-3,5-dimethylaniline hydrochloride

Description

Overview of Aromatic Amine Hydrochlorides

Aromatic amine hydrochlorides constitute a fundamental class of organic compounds characterized by the presence of an amino group directly bonded to an aromatic ring system, combined with hydrochloric acid to form stable salt derivatives. These compounds are derived from aromatic hydrocarbons such as benzene, toluene, naphthalene, anthracene, and diphenyl through the replacement of at least one hydrogen atom by an amino group. The formation of hydrochloride salts represents a crucial chemical modification that significantly enhances the physical and chemical properties of the parent aromatic amines.

The structural diversity of aromatic amine hydrochlorides arises from the various substitution patterns possible on the aromatic ring system and the nitrogen atom. Primary aromatic amines contain a free amino group with two hydrogen atoms attached to nitrogen, while secondary amines feature one alkyl or aryl group replacing a hydrogen atom, and tertiary amines have both hydrogen atoms replaced by organic substituents. The conversion to hydrochloride salts involves the protonation of the amino group by hydrochloric acid, resulting in the formation of an ammonium cation paired with a chloride anion.

Anilinium chloride serves as the prototypical example of aromatic amine hydrochlorides, consisting of a phenyl ring attached to a tetrahedral ammonium center. The formation of this salt significantly alters the molecular geometry, with the carbon-nitrogen bond length elongating from 1.41 Angstroms in the free aniline to 1.474 Angstroms in the protonated anilinium form. This structural modification has profound implications for the compound's solubility, stability, and reactivity characteristics.

The electronic properties of aromatic amine hydrochlorides are fundamentally influenced by the nature of the substituents attached to both the aromatic ring and the nitrogen atom. Alkyl groups generally enhance the basicity of the amino function, while aryl groups tend to diminish it through resonance effects. The degree of solvation of the protonated amine also plays a crucial role in determining the overall stability and behavior of these compounds in various chemical environments.

Historical Context and Discovery

The discovery and development of aromatic amino compounds can be traced back to the early industrial applications of coal tar derivatives in the nineteenth century. Aniline, the simplest aromatic amine, was first isolated from indigo by Otto Unverdorben in 1826, though its structure and significance were not fully understood until later developments in organic chemistry. The compound derives its name from the Portuguese word "anil," meaning indigo shrub, reflecting its historical connection to natural dye sources.

The systematic investigation of aromatic amines gained momentum during the industrial revolution, when coal tar became an abundant source of aromatic hydrocarbons suitable for chemical transformation. The development of synthetic methods for converting aromatic nitro compounds to their corresponding amines marked a significant advancement in the field, providing reliable routes to a wide variety of substituted aromatic amines. The reduction of nitroaromatic compounds using metal catalysts and acids became the standard industrial method for producing aromatic amines on a large scale.

The potent carcinogenic effects of certain aromatic amines were first discovered in workplace environments, where abnormally high incidences of bladder cancer were observed among workers exposed to these compounds. This discovery led to intensive research into the biological activities and health implications of aromatic amine exposure, fundamentally changing the approach to handling and utilizing these compounds in industrial applications.

The development of this compound as a specific compound emerged from systematic studies of substituted aniline derivatives. The introduction of ethyl and methyl substituents was motivated by the need to modify the electronic and steric properties of the basic aniline structure for specific applications in synthetic chemistry and pharmaceutical research. The symmetrical 3,5-dimethyl substitution pattern was particularly attractive due to its influence on the compound's reactivity and selectivity in chemical transformations.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a compound of significant interest due to its unique combination of structural features and chemical properties. The compound serves as a valuable intermediate in pharmaceutical synthesis, where its specific substitution pattern provides opportunities for selective chemical modifications and functional group transformations. The presence of both ethyl and dimethyl substituents creates a distinctive electronic environment that influences the compound's reactivity toward various chemical reagents.

Current research applications of this compound span multiple areas of synthetic chemistry and materials science. The compound's role as a building block in the synthesis of more complex molecules has been demonstrated in numerous pharmaceutical development programs, where its unique structural features contribute to the desired biological activity profiles of target compounds. The hydrochloride salt form provides enhanced solubility and stability characteristics that facilitate its use in aqueous reaction media and crystallization processes.

Spectroscopic characterization methods have become increasingly sophisticated in their application to aromatic amine hydrochlorides, providing detailed insights into their molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic patterns for the ethyl and methyl substituents, with the ethyl group showing distinct splitting patterns and the aromatic methyl groups appearing as sharp singlets in the appropriate chemical shift regions. Infrared spectroscopy provides valuable information about the nitrogen-hydrogen stretching vibrations and the characteristic absorption patterns of the aromatic ring system.

The biological activity potential of this compound has attracted attention in medicinal chemistry research, where structure-activity relationship studies seek to understand the correlation between molecular structure and biological effects. The compound's interaction with various biological targets, including enzymes and receptors, has been investigated to determine its potential therapeutic applications and to guide the design of related compounds with improved activity profiles.

Scope and Objectives of the Article

This comprehensive analysis aims to provide a detailed examination of this compound from multiple scientific perspectives, focusing on its chemical structure, physical properties, and research applications. The scope of this investigation encompasses the fundamental molecular characteristics that define this compound's behavior in chemical and biological systems, including its electronic structure, conformational properties, and intermolecular interactions.

The primary objective is to establish a comprehensive understanding of the relationship between the molecular structure of this compound and its observed chemical and physical properties. This includes detailed analysis of how the specific substitution pattern influences the compound's reactivity, stability, and interactions with other chemical species. The investigation will explore the electronic effects of the ethyl and dimethyl substituents on the aromatic amine system and their implications for chemical reactivity.

A secondary objective involves the compilation and analysis of experimental data related to the compound's physical and chemical properties, including spectroscopic characteristics, thermal behavior, and solubility profiles. This data compilation will serve as a reference resource for researchers working with this compound and related aromatic amine derivatives. The analysis will include comparison with structurally related compounds to highlight the unique features that distinguish this compound from other aromatic amine hydrochlorides.

The investigation will also address the synthetic methods available for preparing this compound, including both direct synthetic routes and methods for converting related compounds to the target structure. This includes detailed examination of reaction conditions, yields, and purification methods that optimize the production of high-purity material suitable for research applications.

Table 1: Fundamental Molecular Properties of this compound

Table 2: Structural Comparison with Related Aromatic Amine Compounds

| Compound | Molecular Formula | Substituent Pattern | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₆ClN | N-ethyl, 3,5-dimethyl | Symmetrical methyl substitution, tertiary amine |

| 3,5-Dimethylaniline | C₈H₁₁N | 3,5-dimethyl | Primary amine, symmetrical substitution |

| Aniline | C₆H₇N | Unsubstituted | Simplest aromatic amine structure |

| Anilinium chloride | C₆H₈ClN | Unsubstituted parent | Prototypical aromatic amine hydrochloride |

Properties

IUPAC Name |

N-ethyl-3,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-4-11-10-6-8(2)5-9(3)7-10;/h5-7,11H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFNTVQLDGPZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,5-dimethylaniline hydrochloride typically involves the alkylation of 3,5-dimethylaniline with ethyl halides under basic conditions. The reaction can be carried out using ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like ethanol or acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-ethyl-3,5-dimethylaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-3,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aniline Hydrochlorides

4-Methoxy-3,5-dimethylaniline Hydrochloride (CAS: 158400-44-3)

- Molecular Formula: C₉H₁₄ClNO

- Key Differences: Substituents: A methoxy group replaces the ethyl group on the amine nitrogen. Applications: Used in organic synthesis for dyes or pharmaceuticals due to its electron-donating methoxy group .

2,6-Dimethylaniline Hydrochloride (CAS: 69797-49-5)

- Molecular Formula : C₈H₁₂ClN

- Key Differences :

Acetanilide Derivatives

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide

- Molecular Formula: C₁₀H₁₁Cl₂NO

- Key Differences :

Heterocyclic Analogues

[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine Hydrochloride (CAS: 1177326-01-0)

- Molecular Formula : C₇H₁₃ClN₂O

- Key Differences: Structure: Incorporates an isoxazole ring, a five-membered heterocycle with oxygen and nitrogen. Applications: Probable use in drug discovery targeting enzymes or receptors .

Benzidine Derivatives

3,3',5,5'-Tetramethylbenzidine Dihydrochloride (CAS: 2246-44-8)

- Molecular Formula : C₁₆H₂₀Cl₂N₂

- Key Differences: Structure: A biphenyl system with four methyl groups, fully conjugated. Impact: Extended conjugation enables applications in colorimetric assays (e.g., peroxidase substrates). Applications: Widely used in diagnostic kits and immunohistochemistry .

Comparative Data Table

Key Research Findings

- Solubility Trends : Ethyl and methyl groups in N-ethyl-3,5-dimethylaniline HCl reduce water solubility compared to methoxy or polar heterocyclic analogues .

- Reactivity : Steric hindrance from 3,5-dimethyl substitution limits electrophilic substitution reactions, unlike 2,6-dimethyl derivatives .

- Safety Profile : N-ethyl-3,5-dimethylaniline HCl requires stringent handling due to toxicity risks, similar to other aniline hydrochlorides .

Biological Activity

N-ethyl-3,5-dimethylaniline hydrochloride (CAS No. 1193387-15-3) is an organic compound derived from aniline, characterized by its ethyl and dimethyl substitutions on the aromatic ring. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the molecular formula CHN- HCl. The synthesis typically involves the alkylation of 3,5-dimethylaniline using ethyl halides under basic conditions, often in organic solvents such as ethanol or acetone. The reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in chemical reactions. It can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the ethyl and methyl groups on the aromatic ring. These interactions may influence various biochemical pathways and molecular targets.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes and receptors within biological systems. Its role as a substrate in enzyme kinetics studies highlights its potential utility in biochemical assays.

Case Studies

- Carcinogenicity Investigations : A study highlighted the presence of alkylanilines in various environments, suggesting widespread exposure and potential health risks associated with compounds structurally similar to this compound .

- Toxicological Assessments : Research conducted by the National Toxicology Program indicated that related compounds exhibited neoplastic effects in animal models, raising questions about the long-term effects of exposure to this compound .

Applications in Research and Industry

This compound serves as an intermediate in the synthesis of dyes and pigments. Its applications extend to:

- Chemical Research : Used for studying reaction mechanisms and enzyme kinetics.

- Pharmaceutical Development : Investigated for potential use as a building block in drug synthesis due to its unique chemical properties.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Ethyl-3,5-dimethylaniline | Ethyl group at position 1; two methyl groups | Potential enzyme substrate |

| N,N-Dimethylaniline | Two methyl groups on nitrogen | Known carcinogen; toxic effects noted |

| N-Ethyl-2,4-dimethylaniline | Ethyl group at position 1; methyl groups at 2 & 4 | Limited data on biological activity |

Q & A

Q. What key physicochemical properties of N-ethyl-3,5-dimethylaniline hydrochloride are critical for experimental design?

The compound’s molecular formula (C₁₀H₁₅N·HCl), molecular weight (186 g/mol), and melting point (160–162°C) are essential for reaction stoichiometry, purification, and identification. Storage at -20°C ensures long-term stability, while short-term use requires -4°C to prevent decomposition .

Q. What safety protocols are mandatory when handling this compound?

Researchers must wear PPE (gloves, protective clothing, goggles) to avoid skin/eye contact. Inhalation risks (H333) necessitate fume hood use. Waste must be segregated and disposed via certified biohazard services. For reactions generating toxic intermediates, glovebox containment is advised .

Advanced Questions

Q. How can synthesis of this compound be optimized for higher yield?

Synthesis involves reacting 3,5-dimethylaniline with ethylating agents (e.g., ethyl chloride) in acidic conditions. Key parameters:

- Acid Concentration : Excess HCl ensures protonation of the amine, facilitating nucleophilic substitution .

- Temperature : Maintaining 50°C during acid treatment improves reaction kinetics .

- Purification : Recrystallization in methoxycyclopentane removes impurities, yielding >95% purity .

Q. Which analytical techniques best characterize this compound’s structural integrity?

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

It serves as a diazonium salt precursor in Fischer indole synthesis. For example, reacting with β-keto esters under acidic conditions yields substituted indoles. The ethyl and dimethyl groups enhance steric control, directing regioselectivity .

Q. What methodologies assess its stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.